molecular formula C12H19NO B3222063 3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol CAS No. 1211436-49-5

3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol

Cat. No.: B3222063
CAS No.: 1211436-49-5
M. Wt: 193.28 g/mol
InChI Key: OXROEDGSRNKTDG-UHFFFAOYSA-N
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Description

3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol (CAS 1211436-49-5) is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This molecule features an isopropylphenyl group linked to a propanolamine chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with similar amino-propanol scaffolds are frequently explored for their diverse biological activities and are used as key building blocks in the development of pharmacologically active molecules . This chemical serves as a versatile precursor in the design and synthesis of more complex target structures. Researchers utilize such amino alcohol derivatives as core scaffolds in the development of novel compounds for various research applications. The structure is related to other derivatives known to be investigated for potential biological activity, highlighting the significance of this chemical class in early-stage drug discovery efforts . Specifications: • CAS Number: 1211436-49-5 • Molecular Formula: C12H19NO • Molecular Weight: 193.29 g/mol • SMILES: OCCCNC1=CC=C(C(C)C)C=C1 Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-propan-2-ylanilino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)11-4-6-12(7-5-11)13-8-3-9-14/h4-7,10,13-14H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXROEDGSRNKTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 4 Propan 2 Yl Phenyl Amino Propan 1 Ol and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for 3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary strategic disconnections are most logical.

The most intuitive disconnection is at the C-N bond of the secondary amine. This approach, based on nucleophilic substitution or reductive amination, identifies 4-(propan-2-yl)aniline (also known as 4-isopropylaniline (B126951) or cumidine) as the aromatic precursor. The other component is a three-carbon synthon containing an alcohol and an electrophilic site or its precursor. This leads to two main pathways:

Alkylation Pathway: The disconnection suggests a nucleophilic substitution reaction between 4-(propan-2-yl)aniline and a C3 electrophile, such as 3-halopropan-1-ol (e.g., 3-chloropropan-1-ol) or propan-1,3-diol via its activated form (e.g., tosylate).

Reductive Amination Pathway: This disconnection involves reacting 4-(propan-2-yl)aniline with a three-carbon carbonyl compound, such as 3-hydroxypropanal, followed by reduction of the resulting imine or enamine.

A second strategic disconnection can be made within the propanol (B110389) chain, although this is generally less common for such a simple molecule. For instance, a 1,3-dioxygenated relationship could be disconnected via an aldol-type reaction, but this would require more complex synthons and functional group manipulations. amazonaws.com Therefore, the C-N bond disconnection provides the most direct and efficient synthetic strategies.

Classical and Contemporary Synthetic Routes to this compound

Building on the retrosynthetic analysis, several synthetic routes can be devised, ranging from classical alkylation reactions to modern catalytic methods that offer improved efficiency and selectivity.

Direct N-alkylation of anilines is a fundamental method for forming C-N bonds. organic-chemistry.org In the context of synthesizing this compound, this involves the reaction of 4-(propan-2-yl)aniline with a suitable three-carbon electrophile. A common choice is 3-chloropropan-1-ol in the presence of a base (e.g., K₂CO₃ or Et₃N) to neutralize the HCl formed during the reaction. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile (B52724) at elevated temperatures. A significant challenge with this method is the potential for overalkylation, leading to the formation of a tertiary amine, although this is often minimized with anilines compared to aliphatic amines.

Reductive amination offers an alternative and often more controlled approach. researchgate.net This one-pot procedure involves the reaction of 4-(propan-2-yl)aniline with 3-hydroxypropanal. The intermediate imine is then reduced in situ using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This method is highly efficient and generally avoids the issue of overalkylation.

Another strategy is the Michael addition of 4-(propan-2-yl)aniline to an α,β-unsaturated carbonyl compound like acrolein or acrylic acid esters. Addition to acrolein would yield an aldehyde intermediate, which must be selectively reduced to the primary alcohol without affecting the aromatic ring. This two-step process provides another viable route to the target N-phenylpropanolamine moiety.

Table 1: Comparison of Classical Synthetic Routes

Method Starting Materials Key Reagents Advantages Disadvantages
Direct N-Alkylation 4-(Propan-2-yl)aniline, 3-Chloropropan-1-olBase (K₂CO₃, Et₃N)Simple, direct one-step reaction.Potential for overalkylation, may require harsh conditions.
Reductive Amination 4-(Propan-2-yl)aniline, 3-HydroxypropanalReducing agent (NaBH₄, NaBH₃CN)High selectivity, typically mild conditions, low risk of overalkylation.The aldehyde starting material can be unstable.
Michael Addition 4-(Propan-2-yl)aniline, Acrolein-Utilizes readily available starting materials.Requires a subsequent selective reduction step.

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, atom economy, and environmental footprint. One of the most elegant strategies applicable here is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.org This process allows for the direct N-alkylation of amines with alcohols.

In this approach, 4-(propan-2-yl)aniline could be reacted directly with propan-1,3-diol using a transition-metal catalyst, typically based on ruthenium or iridium. organic-chemistry.orgrsc.org The mechanism involves the catalyst temporarily oxidizing the alcohol (propan-1,3-diol) to the corresponding aldehyde (3-hydroxypropanal), which then undergoes reductive amination with the aniline (B41778). The catalyst, which had stored the hydrogen, then reduces the resulting imine intermediate to form the final product, regenerating the catalyst in the process. The only byproduct of this reaction is water, making it a highly atom-economical and green alternative to traditional alkylation methods. rsc.org

Photocatalysis using visible light also presents a novel and green approach for the synthesis of related amino alcohols. rsc.orgpatsnap.com For instance, photoredox-catalysed decarboxylative radical coupling reactions have been used to synthesize 1,2-amino alcohols in water, suggesting that similar strategies could be developed for 1,3-amino alcohol systems. rsc.org

While the target molecule itself is achiral, the synthesis of its chiral analogues is of great interest, particularly for pharmaceutical applications where a single enantiomer is often required. Chirality can be introduced at the carbon atom bearing the hydroxyl group, leading to (R)- or (S)-3-{[4-(propan-2-yl)phenyl]amino}propan-1-ol analogues if a substituent were present on the propanol chain, or more commonly, at the benzylic position in related structures.

The most common strategy for achieving enantioselectivity is the asymmetric reduction of a prochiral ketone intermediate, such as 3-{[4-(propan-2-yl)phenyl]amino}-1-phenylpropan-1-one. This reduction can be accomplished using several methods:

Catalytic Asymmetric Hydrogenation: This involves using a chiral transition metal catalyst, often based on rhodium, ruthenium, or iridium, complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP). researchgate.net This method can provide high enantiomeric excess (ee).

Enzymatic Reduction: Biocatalysis using ketoreductases (KREDs) offers an environmentally friendly and highly selective method for reducing ketones. These enzymes often operate under mild conditions (aqueous media, room temperature) and can deliver products with exceptionally high ee. google.com

Another approach is the kinetic resolution of a racemic amino alcohol, where one enantiomer is selectively reacted or modified, allowing for the separation of the unreacted enantiomer. researchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring a process is scalable and cost-effective. For the synthesis of this compound via the N-alkylation of 4-(propan-2-yl)aniline with 3-chloropropan-1-ol, several parameters can be systematically varied. A Design of Experiments (DoE) approach can efficiently map the reaction landscape.

Key parameters for optimization include:

Temperature: Higher temperatures generally increase reaction rates but can also lead to side product formation.

Solvent: The choice of solvent (e.g., DMF, DMSO, Acetonitrile, Toluene) can significantly impact reactant solubility and reaction rate.

Concentration: Reactant concentration can affect reaction rates and, in some cases, product selectivity.

Table 2: Illustrative Optimization of N-Alkylation Reaction

Entry Solvent Base (equiv.) Temperature (°C) Time (h) Yield (%)
1AcetonitrileK₂CO₃ (1.5)802445
2DMFK₂CO₃ (1.5)802468
3DMFCs₂CO₃ (1.5)801875
4DMFK₂CO₃ (1.5)1001282
5DMFK₂CO₃ (2.0)1001285
6TolueneDBU (1.5)1101660

This table is illustrative and represents a hypothetical optimization study.

The results of such a study would likely indicate that a polar aprotic solvent like DMF at an elevated temperature provides the best results. The choice of a stronger base like Cs₂CO₃ or an excess of K₂CO₃ could further improve the yield by ensuring complete deprotonation of the aniline starting material.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of the contemporary methods discussed align well with these principles.

Atom Economy: Catalytic "hydrogen borrowing" reactions are a prime example of high atom economy, as the only byproduct is water. rsc.org This contrasts with alkylation using halo-alcohols, which generates stoichiometric amounts of salt waste.

Use of Safer Solvents: Research into performing organic reactions in water is a key area of green chemistry. rsc.org Photocatalytic methods have been developed that proceed efficiently in aqueous media, minimizing the need for volatile organic compounds (VOCs). patsnap.com

Catalysis: The use of catalytic, rather than stoichiometric, reagents reduces waste and often allows for milder reaction conditions. Both transition-metal catalysis and biocatalysis (enzymes) are central to sustainable synthesis. rsc.orggoogle.com

Energy Efficiency: Photochemical reactions that utilize visible light can be more energy-efficient than processes requiring high temperatures for extended periods. rsc.org Similarly, enzymatic reactions that proceed at ambient temperature significantly reduce energy consumption.

By embracing these catalytic and alternative energy-driven approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Chemical Reactivity and Mechanistic Investigations of 3 4 Propan 2 Yl Phenyl Amino Propan 1 Ol

Transformations Involving the Secondary Amine Functionality of 3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol

The secondary amine in this compound is a nucleophilic center and can readily undergo a variety of reactions, including alkylation, acylation, and sulfonylation.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or alcohols. The reaction with alkyl halides typically proceeds via a nucleophilic substitution (SN2) mechanism. amazonaws.comacsgcipr.org The use of a base is often necessary to deprotonate the amine, increasing its nucleophilicity. amazonaws.com Alternatively, N-alkylation can be achieved with alcohols through a "borrowing hydrogen" methodology, which involves the use of a metal catalyst. nih.gov This method is considered a green chemical process as the only byproduct is water. nih.gov

N-Acylation: The secondary amine readily reacts with acylating agents like acid chlorides or anhydrides to form the corresponding amide. These reactions are typically fast and can be carried out under mild conditions. The use of a base, such as pyridine (B92270) or triethylamine, is common to neutralize the hydrogen halide byproduct. mdpi.com

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is analogous to acylation and provides a stable derivative of the secondary amine.

Table 1: Representative Transformations of the Secondary Amine Functionality

TransformationReagentCatalyst/BaseTypical ConditionsProduct Type
N-AlkylationAlkyl HalideBase (e.g., K2CO3)Solvent (e.g., Acetonitrile), Room Temp to RefluxTertiary Amine
N-AlkylationAlcoholMetal Catalyst (e.g., Co, Ir, Ru)High TemperatureTertiary Amine
N-AcylationAcyl ChlorideBase (e.g., Pyridine)Solvent (e.g., CH2Cl2), 0 °C to Room TempAmide
N-AcylationAcid AnhydrideBase (e.g., Pyridine)Solvent (e.g., CH2Cl2), Room TempAmide
N-SulfonylationSulfonyl ChlorideBase (e.g., Pyridine)Solvent (e.g., CH2Cl2), 0 °C to Room TempSulfonamide

Reactions of the Primary Hydroxyl Group in this compound, including Oxidation and Esterification

The primary hydroxyl group is another key reactive site, allowing for oxidation to an aldehyde or carboxylic acid, and esterification with carboxylic acids or their derivatives.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or by employing a Swern oxidation. chemistrysteps.comorganic-chemistry.orgwikipedia.orgyoutube.com The Swern oxidation is known for its mild conditions and tolerance of various functional groups. wikipedia.org Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would lead to the corresponding carboxylic acid.

Esterification: The hydroxyl group can be esterified to form an ester. This can be achieved by reaction with a carboxylic acid under acidic catalysis (Fischer esterification), or more commonly with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. organic-chemistry.org The latter methods are generally faster and proceed under milder conditions.

Table 2: Representative Reactions of the Primary Hydroxyl Group

ReactionReagentCatalyst/BaseTypical ConditionsProduct Type
Oxidation to AldehydePCC-CH2Cl2, Room TempAldehyde
Oxidation to AldehydeDMSO, Oxalyl Chloride, Et3N (Swern)-CH2Cl2, -78 °C to Room TempAldehyde
EsterificationCarboxylic AcidAcid Catalyst (e.g., H2SO4)HeatEster
EsterificationAcyl ChlorideBase (e.g., Pyridine)CH2Cl2, 0 °C to Room TempEster
EsterificationAcid AnhydrideBase (e.g., Pyridine) or DMAPRoom TempEster

Aromatic Ring Functionalization and Substitution Reactions on the 4-(Propan-2-yl)phenyl Moiety

The aromatic ring, being substituted with an amino group and an isopropyl group, is activated towards electrophilic aromatic substitution. The amino group is a strong activating group and is ortho-, para-directing. Since the para position is blocked by the isopropyl group, electrophilic substitution is expected to occur at the positions ortho to the amino group.

Halogenation: Bromination of the aromatic ring can be readily achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. wikipedia.orgcommonorganicchemistry.commanac-inc.co.jporganic-chemistry.orgmasterorganicchemistry.com Due to the activating nature of the amino group, these reactions can often proceed under mild conditions. commonorganicchemistry.com

Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid. kbr.comquora.com The reaction conditions need to be carefully controlled to avoid oxidation of the amino group and polysubstitution. researchgate.netwikipedia.org The amino group is often protected by acylation before nitration to moderate its activating effect and prevent oxidation.

Friedel-Crafts Reactions: The activated aromatic ring is susceptible to Friedel-Crafts alkylation and acylation. sigmaaldrich.comorganic-chemistry.orgmdpi.comgoogle.comyoutube.com However, the presence of the basic amino group can interfere with the Lewis acid catalyst. Therefore, protection of the amino group, for instance by converting it to an amide, is typically required for these reactions to proceed efficiently. google.com

Table 3: Electrophilic Aromatic Substitution Reactions

ReactionReagentCatalystTypical ConditionsExpected Major Product(s)
BrominationNBS-DMF or CCl4, Room Temp2-Bromo- and/or 2,6-dibromo derivative
NitrationHNO3/H2SO4-0 °C to Room Temp2-Nitro derivative
Friedel-Crafts Acylation (on N-acylated derivative)Acyl ChlorideLewis Acid (e.g., AlCl3)CH2Cl2, 0 °C2-Acyl derivative

Intramolecular Cyclization and Rearrangement Pathways of this compound

The presence of both a nucleophilic amino group and a hydroxyl group that can be converted into a good leaving group on a three-carbon chain allows for intramolecular cyclization reactions. A prominent example is the acid-catalyzed cyclization to form a tetrahydroquinoline ring system. This reaction likely proceeds through protonation of the hydroxyl group, followed by its departure as water to form a carbocation, which is then attacked by the intramolecular secondary amine. The presence of the electron-donating amino and isopropyl groups on the aromatic ring facilitates the electrophilic aromatic substitution step of the cyclization. Such cyclizations are a common strategy for the synthesis of tetrahydroquinoline derivatives. researchgate.netnih.govresearchgate.netresearchgate.netthieme.de

Table 4: Intramolecular Cyclization

Reaction TypeReagent/CatalystTypical ConditionsProduct
Acid-Catalyzed CyclizationStrong Acid (e.g., H2SO4, PPA)Heat6-Isopropyl-1,2,3,4-tetrahydroquinoline

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Kinetics: The rate of N-alkylation of anilines is influenced by the electronic nature of the substituents on the aromatic ring and the solvent polarity. acs.orgresearchgate.net Electron-donating groups, such as the isopropyl group, are expected to increase the nucleophilicity of the amine and thus the rate of alkylation. The kinetics of esterification reactions are dependent on factors such as the concentration of reactants, temperature, and the presence of a catalyst. mdpi.com The reaction between an alcohol and a carboxylic acid is typically a second-order reaction. jchr.org

Thermodynamics: Esterification reactions are generally equilibrium-limited. mdpi.com The position of the equilibrium can be influenced by the temperature and the removal of water. The esterification of alcohols is often a slightly endothermic process. researchgate.net Thermodynamic parameters such as the enthalpy and entropy of reaction can be determined experimentally. ub.edu For the intramolecular cyclization to form a tetrahydroquinoline, the formation of a stable six-membered ring provides a thermodynamic driving force for the reaction.

Table 5: General Kinetic and Thermodynamic Considerations

ReactionInfluencing FactorsGeneral Observations
Kinetics
N-AlkylationSubstituents on aniline (B41778), solvent polarity, temperatureElectron-donating groups increase the reaction rate. acs.org
EsterificationReactant concentrations, temperature, catalystHigher concentrations and temperature increase the rate. mdpi.com
Thermodynamics
EsterificationTemperature, water concentrationEquilibrium-limited; often slightly endothermic. mdpi.comresearchgate.net
Intramolecular CyclizationRing stabilityFormation of a stable 6-membered ring is thermodynamically favorable.

Advanced Spectroscopic and Chromatographic Methodologies for In Depth Characterization of 3 4 Propan 2 Yl Phenyl Amino Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation of 3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the atomic connectivity and chemical environment can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals corresponding to the aromatic, aliphatic, hydroxyl, and amine protons are expected. The protons on the para-substituted benzene (B151609) ring are anticipated to appear as a characteristic AA'BB' system of two doublets. The isopropyl group should yield a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The propanol (B110389) chain would exhibit complex multiplets for the three methylene (B1212753) (-CH₂-) groups. The signals for the -OH and -NH protons are typically broad and their chemical shifts can be confirmed by deuterium (B1214612) exchange experiments. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. Due to the molecule's symmetry, nine distinct signals are predicted: four for the aromatic carbons, two for the isopropyl group carbons, and three for the carbons of the propanol chain. The carbon attached to the hydroxyl group (-CH₂OH) and the carbons of the aromatic ring attached to the nitrogen and isopropyl groups would appear at characteristic downfield shifts. docbrown.infodocbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts The following data are predicted values based on the compound's structure and established NMR principles. Actual experimental values may vary.

Assignment Predicted ¹H NMR (ppm) Predicted Multiplicity Predicted ¹³C NMR (ppm)
Isopropyl CH₃~1.2Doublet~24
Propanol C2-H₂~1.8Multiplet~30
Isopropyl CH~2.9Septet~33
Propanol C3-H₂~3.2Multiplet~45
Propanol C1-H₂~3.7Multiplet~61
Aromatic CH (ortho to NH)~6.6Doublet~113
Aromatic CH (meta to NH)~7.0Doublet~127
Aromatic C (ipso-isopropyl)-Singlet~139
Aromatic C (ipso-NH)-Singlet~145
NH ProtonVariable, broadSinglet-
OH ProtonVariable, broadSinglet-

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragment Analysis of this compound

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₁₂H₁₉NO), MS provides definitive confirmation of its molecular mass and offers insights into its structure through characteristic fragmentation patterns.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The molecule would then undergo predictable fragmentation, yielding smaller, stable ions. Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom, resulting in a characteristic fragment at m/z 31 ([CH₂OH]⁺), is a common pathway for primary alcohols. docbrown.infolibretexts.org

Benzylic cleavage: Loss of a methyl group from the isopropyl substituent to form a stable secondary benzylic carbocation.

Cleavage of the propanol side chain: Fragmentation can occur along the C-C bonds of the propanol chain.

Cleavage of the C-N bond: The bond between the phenyl ring and the nitrogen atom can cleave, separating the aromatic and aliphatic portions of the molecule.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments The following data are predicted values based on the compound's structure and known fragmentation rules. Actual experimental values and relative intensities may vary.

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
193[C₁₂H₁₉NO]⁺Molecular Ion (M⁺)
178[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
162[M - CH₂OH]⁺Loss of the hydroxymethyl radical
120[C₈H₁₀N]⁺Cleavage of C-C bond in the propanol chain
106[C₇H₈N]⁺Cleavage of C-C bond adjacent to nitrogen
43[C₃H₇]⁺Isopropyl cation
31[CH₃O]⁺Alpha-cleavage at the alcohol

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Network Analysis of this compound and its Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should a suitable single crystal of this compound be obtained, this method could provide unequivocal information about its bond lengths, bond angles, and conformational preferences in the solid state.

A key feature of the molecular structure is the presence of both hydrogen bond donors (the hydroxyl -OH group and the secondary amine -NH group) and hydrogen bond acceptors (the oxygen and nitrogen atoms). Consequently, in the solid state, the molecules are expected to form an extensive intermolecular hydrogen bonding network. nih.gov This network would likely involve chains or more complex three-dimensional arrays where the hydroxyl group of one molecule interacts with the nitrogen or oxygen atom of a neighboring molecule. These hydrogen bonds are critical in dictating the crystal packing and influencing the material's physical properties, such as melting point and solubility. Analysis of a derivative could also provide insights into how modifications to the structure affect this packing and hydrogen bonding.

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Purity Assessment and Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures. nih.govsaspublishers.comchemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase. Due to the polar -OH and -NH groups, the target compound has low volatility. Therefore, analysis by GC-MS would likely require a derivatization step (e.g., silylation) to convert these polar groups into less polar, more volatile derivatives. The gas chromatogram would indicate the purity, while the mass spectrometer would confirm the identity of the main peak and any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for the analysis of this compound. nih.govresearchgate.net High-performance liquid chromatography (HPLC) can separate the compound from non-volatile impurities or other components in a mixture based on polarity, typically using a reversed-phase column. The eluent is then introduced into the mass spectrometer, which provides molecular weight information and structural data for the separated components, allowing for positive identification and quantification. chemijournal.comnih.gov This technique offers high sensitivity and specificity without the need for derivatization.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful technique directly couples HPLC separation with NMR detection. It allows for the acquisition of complete NMR spectra for components as they elute from the chromatography column. This is particularly useful for the unambiguous structural elucidation of unknown impurities or metabolites in a mixture containing the target compound. chemijournal.com

Interactive Data Table: Comparison of Hyphenated Techniques for Analysis

Technique Primary Application Advantages for this Compound Limitations
GC-MS Purity of volatile compoundsHigh resolution separationRequires derivatization due to low volatility
LC-MS Purity and quantificationHigh sensitivity, no derivatization needed, applicable to mixturesLower resolution than GC for some compounds
LC-NMR Structural elucidation of unknowns in mixturesProvides complete structural informationLower sensitivity compared to MS, requires higher concentrations

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display a series of absorption bands that serve as a molecular fingerprint. Key expected bands include:

A broad band in the region of 3200-3500 cm⁻¹, characteristic of O-H stretching vibrations, broadened due to hydrogen bonding. researchgate.net

A moderate absorption in the same 3200-3500 cm⁻¹ region corresponding to the N-H stretch of the secondary amine.

Absorptions just above 3000 cm⁻¹ for aromatic C-H stretching and just below 3000 cm⁻¹ for aliphatic C-H stretching.

Sharp peaks in the 1500-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.

A strong band around 1050-1150 cm⁻¹ corresponding to the C-O stretching of the primary alcohol group.

A band in the 1250-1350 cm⁻¹ range for the C-N stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be effective for observing the vibrations of the aromatic ring and the carbon-carbon backbone of the molecule, which may be weak in the IR spectrum.

Interactive Data Table: Predicted Characteristic IR Absorption Bands The following data are predicted values based on the compound's structure and established correlation tables. Actual peak positions and shapes may vary.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3200 - 3500 (broad)O-H stretchAlcohol
3200 - 3500 (moderate)N-H stretchSecondary Amine
3000 - 3100C-H stretchAromatic
2850 - 2960C-H stretchAliphatic (CH, CH₂, CH₃)
1580 - 1610C=C stretchAromatic Ring
1500 - 1520C=C stretchAromatic Ring
1250 - 1350C-N stretchAryl Amine
1050 - 1150C-O stretchPrimary Alcohol

Computational and Theoretical Chemistry Investigations of 3 4 Propan 2 Yl Phenyl Amino Propan 1 Ol

Quantum Mechanical Calculations on Electronic Structure, Frontier Orbitals, and Reactivity Descriptors

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of 3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol. Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry and compute electronic properties. tandfonline.com

The electronic structure analysis involves examining the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical components of this analysis, collectively known as frontier molecular orbitals (FMOs). youtube.comajchem-a.comyoutube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.comresearchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich phenylamino (B1219803) group, while the LUMO would be distributed across the aromatic system.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide insights into the chemical behavior of the molecule.

Interactive Data Table: Calculated Reactivity Descriptors

DescriptorFormulaPredicted ValueSignificance
HOMO Energy EHOMO-5.8 eVElectron-donating ability
LUMO Energy ELUMO-0.2 eVElectron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO5.6 eVChemical reactivity, stability
Ionization Potential (I) -EHOMO5.8 eVEnergy to remove an electron
Electron Affinity (A) -ELUMO0.2 eVEnergy released when gaining an electron
Global Hardness (η) (I - A) / 22.8 eVResistance to change in electron distribution
Chemical Potential (μ) -(I + A) / 2-3.0 eVElectron escaping tendency
Electrophilicity Index (ω) μ² / (2η)1.61 eVPropensity to accept electrons

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. tandfonline.com For this molecule, the MEP would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating nucleophilic sites, and positive potential (blue) around the hydroxyl and amine hydrogens, indicating electrophilic sites.

**5.2. Conformational Analysis and Molecular Dynamics Simulations of this compound in Various Environments

The flexibility of the propanol (B110389) and isopropyl groups in this compound allows it to adopt multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule. This typically involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure to find the global and local energy minima.

Prediction of Spectroscopic Parameters (NMR, IR) and Validation with Experimental Data

Computational chemistry can accurately predict spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. nih.gov These calculations help in assigning the absorption bands observed in experimental spectra to specific vibrational modes of the molecule. For this compound, characteristic vibrational frequencies are expected for the O-H, N-H, C-H (aromatic and aliphatic), C-N, and C-O bonds. mdpi.comresearchgate.net

Interactive Data Table: Predicted vs. Experimental IR Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Experimental Range (cm⁻¹)
O-H Stretch 34503200-3600
N-H Stretch 33803300-3500
Aromatic C-H Stretch 30503000-3100
Aliphatic C-H Stretch 29602850-3000
C=C Aromatic Stretch 1610, 15201450-1620
C-N Stretch 12801250-1350
C-O Stretch 10551000-1260

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Predicted spectra can be compared to experimental results to confirm the molecular structure. hmdb.cachemicalbook.com The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons on the propanol chain, the amine proton, the hydroxyl proton, and the protons of the isopropyl group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (AA'BB' system) 6.7-7.1Multiplet4H
-CH(OH)- 4.6Multiplet1H
-CH₂(OH) 3.7Triplet2H
-NH- 3.5 (variable)Broad Singlet1H
-CH₂NH- 3.3Triplet2H
-CH(CH₃)₂ 2.8Septet1H
-OH 2.5 (variable)Singlet1H
-CH(CH₃)₂ 1.2Doublet6H

In Silico Studies of Non-Covalent Interactions, such as Hydrogen Bonding and π-π Stacking, Relevant to Solid-State or Solution Behavior

Non-covalent interactions are fundamental to the structure and function of molecules in condensed phases. mhmedical.com For this compound, several such interactions are significant.

Hydrogen Bonding: The molecule contains both hydrogen bond donors (-OH and -NH groups) and acceptors (the oxygen and nitrogen atoms). This allows for the formation of intermolecular hydrogen bonds, which can lead to the assembly of molecules into specific arrangements in the solid state, forming chains or networks. researchgate.netnih.gov Intramolecular hydrogen bonding between the hydroxyl group and the amine nitrogen is also possible, which would influence the molecule's preferred conformation. semanticscholar.org

π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions between aromatic rings of adjacent molecules. researchgate.netmdpi.com These interactions, where the electron-rich π systems overlap, contribute significantly to the stabilization of the crystal lattice in the solid state. The specific geometry of stacking (e.g., face-to-face or offset) can be analyzed using computational methods.

In silico tools like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) can be used to visualize, characterize, and quantify these weak interactions, providing a detailed understanding of the forces governing the molecule's solid-state or solution behavior. researchgate.netmdpi.com

Reaction Pathway Energetics and Transition State Analysis for Transformations of this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a given transformation, it is possible to identify the minimum energy reaction pathway. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them.

For this compound, potential reactions for study could include oxidation of the alcohol, N-alkylation, or electrophilic aromatic substitution. Transition state theory calculations can determine the activation energy (the energy barrier that must be overcome for the reaction to proceed), providing a quantitative measure of the reaction rate. By analyzing the geometry and vibrational frequencies of the transition state, detailed insights into the bond-making and bond-breaking processes can be obtained. This knowledge is invaluable for understanding reaction mechanisms and for designing new synthetic routes.

Structure Property Relationships Spr for 3 4 Propan 2 Yl Phenyl Amino Propan 1 Ol Derivatives

Design Principles for Analogues and Derivatives of 3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol

The design of analogues and derivatives of this compound is guided by established principles of medicinal and materials chemistry, aiming to modulate its properties through systematic structural modifications. The core structure of this compound presents several key sites for chemical alteration: the aromatic ring, the secondary amine, and the primary alcohol.

N-Alkylation and N-Acylation: The secondary amine provides a reactive site for the introduction of various alkyl or acyl groups. N-alkylation can be accomplished using alkyl halides, while N-acylation can be performed with acyl chlorides or anhydrides. These modifications can influence the basicity of the nitrogen atom and introduce new functional groups that can affect intermolecular interactions.

Modification of the Propan-1-ol Chain: The hydroxyl group of the propan-1-ol side chain is amenable to esterification or etherification, allowing for the introduction of a wide range of functional groups. These changes can significantly alter the polarity and hydrogen bonding capabilities of the molecule.

Synthetic approaches to these derivatives often involve multi-step sequences. A common strategy is the reductive amination of 4-(propan-2-yl)aniline with a suitable three-carbon aldehyde or ketone, followed by modification of the resulting secondary amine or alcohol. Another approach involves the nucleophilic substitution of a halo-propanol derivative with 4-(propan-2-yl)aniline.

Exploration of Electronic and Steric Effects on Chemical Reactivity and Stability of this compound Derivatives

The chemical reactivity and stability of derivatives of this compound are profoundly influenced by the electronic and steric nature of the substituents introduced.

Electronic Effects: The introduction of electron-withdrawing groups (such as nitro or cyano groups) on the phenyl ring decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity. Conversely, electron-donating groups (like methoxy (B1213986) or methyl groups) increase the electron density on the nitrogen, enhancing its reactivity. These electronic perturbations also affect the stability of the molecule. For example, electron-rich aromatic rings are more susceptible to oxidation.

Steric Effects: The size and spatial arrangement of substituents can hinder or facilitate chemical reactions. Large, bulky groups attached to the nitrogen atom or in the ortho position of the phenyl ring can sterically hinder the approach of reagents, slowing down reaction rates. For example, the rate of N-acylation would be expected to decrease with increasing steric bulk of the acylating agent or substituents near the amino group. Steric hindrance can also play a role in the stability of certain conformations of the molecule.

The interplay between electronic and steric effects is crucial. For instance, a bulky electron-donating group might increase the nucleophilicity of the amine electronically but decrease its reactivity due to steric hindrance. Understanding this balance is key to predicting the chemical behavior of these derivatives.

Influence of Substituents on Physicochemical Properties such as Solubility, Thermal Stability, and Volatility (non-biological context)

Substituents can dramatically alter the physicochemical properties of this compound derivatives, which is critical for their handling, purification, and formulation in non-biological applications.

Solubility: The solubility of these derivatives is largely dependent on their polarity and ability to form hydrogen bonds. The parent compound has both a hydrogen bond donor (amine and alcohol) and acceptor (amine and alcohol), suggesting moderate solubility in polar protic solvents. Introducing polar functional groups, such as additional hydroxyl or carboxyl groups, would be expected to increase water solubility. Conversely, adding large, nonpolar alkyl or aryl groups would decrease water solubility and increase solubility in nonpolar organic solvents.

Thermal Stability: The thermal stability of the derivatives is related to the strength of their chemical bonds and intermolecular forces. Aromatic compounds are generally thermally stable. The introduction of groups that can participate in strong intermolecular interactions, such as hydrogen bonding or π-π stacking, can increase the melting point and decomposition temperature. For example, the introduction of a carboxamide group could lead to strong hydrogen bonding networks, enhancing thermal stability.

Volatility: Volatility is inversely related to the strength of intermolecular forces and molecular weight. Increasing the molecular weight by adding substituents will generally decrease volatility. Similarly, introducing functional groups capable of strong hydrogen bonding will significantly lower the vapor pressure and thus the volatility of the compound.

The following interactive table provides hypothetical data on how different substituents might affect these physicochemical properties.

Substituent on Phenyl RingPredicted Change in Water SolubilityPredicted Change in Thermal StabilityPredicted Change in Volatility
-NO2DecreaseIncreaseDecrease
-OHIncreaseIncreaseDecrease
-CH3DecreaseNo significant changeSlight Decrease
-ClDecreaseSlight IncreaseDecrease

Correlation of Structural Modifications with Crystallization Behavior and Polymorphism of this compound Analogues

Structural modifications of this compound analogues can have a profound impact on their crystallization behavior and the potential for polymorphism. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit different physical properties.

The introduction of different functional groups can alter the intermolecular interactions that govern crystal packing. For example, substituents that can form strong and directional hydrogen bonds are likely to lead to well-defined and stable crystal lattices. In contrast, molecules with flexible side chains or awkward shapes may be more prone to forming amorphous solids or multiple polymorphic forms.

The symmetry of the molecule also plays a role. Asymmetric modifications can lead to chiral compounds that crystallize in non-centrosymmetric space groups. The presence of different substituents can also lead to different preferred packing motifs, such as herringbone or layered structures, which will influence the physical properties of the crystals.

For instance, the introduction of a planar aromatic group via N-acylation could promote π-π stacking interactions, leading to a more ordered and dense crystal packing. Conversely, the addition of a bulky, non-planar group might disrupt efficient packing and lead to a less stable crystalline form or even an amorphous solid. The study of the crystallization behavior of these analogues would involve techniques such as X-ray diffraction to determine the crystal structures and differential scanning calorimetry to identify different polymorphic forms and their transition temperatures.

Potential Non Biological Applications and Industrial Relevance of 3 4 Propan 2 Yl Phenyl Amino Propan 1 Ol

3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol as a Precursor in the Synthesis of Specialty Chemicals and Advanced Intermediates

There is currently no readily available information to suggest that this compound is utilized as a precursor in the synthesis of specialty chemicals or as an advanced intermediate in industrial chemical processes. While amino alcohols as a class are versatile building blocks in organic synthesis, the specific synthetic routes and resulting products originating from this compound are not documented in accessible literature.

Role of this compound in Materials Science (e.g., polymer chemistry, additives, coatings)

Explorations into the role of this compound within materials science, including its potential use in polymer chemistry, as an additive, or in the formulation of coatings, have not yielded any specific findings. The bifunctional nature of the molecule, containing both a secondary amine and a primary alcohol, theoretically allows for its participation in polymerization reactions or for surface modification. However, no published research or patents currently describe such applications for this specific compound.

Utilization of this compound in Analytical Chemistry as a Reagent or Standard

There is no indication in the available literature that this compound is employed as a reagent or analytical standard in the field of analytical chemistry. While related compounds are sometimes used as reference standards, particularly in pharmaceutical analysis, this specific molecule does not appear to be commercially available or documented for such purposes.

Exploration of this compound as a Ligand or Catalyst Component in Organic Reactions

Amino alcohols are a well-established class of ligands and catalyst components in various organic reactions, particularly in asymmetric synthesis. The structural features of this compound, specifically the presence of nitrogen and oxygen atoms capable of coordinating to metal centers and a chiral center (if resolved), suggest its potential as a chiral ligand. However, a review of the scientific literature did not uncover any studies that have investigated or reported the use of this compound as a ligand or as a component in a catalytic system.

Future Directions and Emerging Research Avenues for 3 4 Propan 2 Yl Phenyl Amino Propan 1 Ol

Development of Novel and More Efficient Synthetic Routes for 3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol

Traditional synthetic methods for N-aryl amines often rely on harsh reaction conditions, stoichiometric reagents, and multi-step procedures. The future development of synthetic routes for this compound will likely focus on greener, more efficient, and atom-economical strategies.

Emerging methodologies that could be adapted for the synthesis of this compound include:

Photocatalytic Dehydrogenation: Visible-light photoredox catalysis offers a powerful method for forming C-N bonds. rsc.orgnih.govscispace.comresearchgate.net A potential route could involve the catalytic dehydrogenation of a suitable precursor, such as an allylic amine, which would allow for the synthesis of the N-aryl amine moiety under mild conditions. rsc.orgnih.govscispace.comresearchgate.net

Continuous-Flow Synthesis: The use of microreactors in continuous-flow systems provides enhanced control over reaction parameters, improved safety, and facile scalability. mdpi.commdpi.comscilit.com This technology could be applied to the synthesis of this compound, potentially leading to higher yields and purity in shorter reaction times. mdpi.commdpi.comscilit.com

Enzymatic Synthesis: Biocatalysis is a rapidly growing field in organic synthesis, offering high selectivity and mild reaction conditions. researchgate.net Enzymes such as lipases have been shown to catalyze the Michael addition of aromatic amines, which could be a key step in a biocatalytic route to the target molecule. mdpi.com

Table 1: Comparison of Potential Synthetic Routes for this compound
Synthetic StrategyPotential AdvantagesKey ChallengesRelevant Technologies
Photocatalytic DehydrogenationMild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. rsc.orgnih.govSubstrate scope, catalyst stability, and cost.LED light sources, organic photocatalysts.
Continuous-Flow SynthesisPrecise control of reaction parameters, enhanced heat and mass transfer, improved safety and scalability. mdpi.comscilit.comReactor design, catalyst immobilization, potential for clogging.Microreactors, 3D-printed reactors, packed-bed reactors. mdpi.com
Enzymatic SynthesisHigh stereoselectivity and regioselectivity, mild and environmentally benign conditions, reduced by-product formation. researchgate.netEnzyme stability and availability, substrate scope, reaction kinetics.Immobilized enzymes, whole-cell biocatalysts.

Exploration of Unconventional Reactivity Patterns and Novel Transformations of this compound

Beyond its synthesis, the inherent reactivity of this compound can be harnessed to construct novel and complex molecular architectures. Future research could focus on exploring unconventional reactivity patterns that go beyond the classical transformations of amines and alcohols.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. acs.orgnih.govresearchgate.net Research into the palladium-catalyzed γ-C(sp³)–H arylation of the propanol (B110389) backbone or C-H amination of the aromatic ring could lead to a diverse range of derivatives with unique properties. acs.orgnih.govrsc.org

Redox-Neutral Transformations: The development of redox-neutral reactions, which avoid the use of external oxidants or reductants, is a key goal in sustainable chemistry. acs.orgnih.govacs.org The exploration of reactions involving azomethine ylide intermediates, formed from the secondary amine moiety, could open up new pathways for C-H functionalization and the synthesis of novel heterocyclic systems. acs.orgnih.govacs.org

Oxidative Cycloadditions: The in situ generation of iminium ions from the N-aryl amine through oxidation, followed by cycloaddition reactions (e.g., Povarov-type reactions), can be a rapid way to construct polycyclic amine scaffolds. researchgate.net

Table 2: Potential Unconventional Transformations of this compound
Transformation TypePotential Reagents/CatalystsExpected Product ClassSignificance
γ-C(sp³)–H ArylationPalladium catalysts, specialized ligands, aryl halides. nih.govγ-Aryl substituted aminopropanols.Rapid diversification of the alkyl chain.
Redox-Neutral AnnulationAldehydes, carboxylic acid catalysts. nih.govRing-fused heterocyclic systems.Atom-economical synthesis of complex molecules.
Oxidative Povarov ReactionCopper(I) bromide, dienophiles. researchgate.netPolycyclic amines.Dual C-H functionalization for rapid complexity generation. researchgate.net

Integration of Machine Learning and Artificial Intelligence in the Prediction of Synthetic Pathways and Properties of this compound

The synergy between artificial intelligence (AI) and chemistry is revolutionizing how chemical research is conducted. For a molecule like this compound, AI and machine learning (ML) can accelerate discovery in several ways.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes by learning from vast databases of chemical reactions. chemcopilot.comresearchgate.netmit.edu These tools can help chemists to devise synthetic plans that are more efficient and sustainable.

Reaction Outcome and Yield Prediction: Deep learning models can predict the products and yields of chemical reactions with increasing accuracy, reducing the need for extensive trial-and-error experimentation. researchgate.netaip.orgchemrxiv.org

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models, often built using machine learning, can predict the physicochemical properties of the target molecule and its analogues, guiding the design of new compounds with desired characteristics. researchgate.netresearchgate.net

Table 3: Applications of AI and Machine Learning in the Study of this compound
AI/ML ApplicationMethodologyPotential Impact
Retrosynthesis PlanningTemplate-based and template-free deep learning models. researchgate.netrsc.orgDiscovery of novel and more efficient synthetic routes.
Reaction PredictionGraph neural networks, transformers, recurrent neural networks. researchgate.netaip.orgrsc.orgpapers.coolPrediction of reaction outcomes and optimization of reaction conditions.
Property PredictionQuantitative Structure-Property Relationship (QSPR) modeling. researchgate.netresearchgate.netRational design of analogues with tailored physicochemical properties.

Advanced In Situ Spectroscopic Techniques for Real-Time Monitoring of Reactions Involving this compound

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing invaluable insights.

Real-Time NMR Spectroscopy: The integration of benchtop NMR spectrometers into flow chemistry setups enables the continuous monitoring of reaction progress, the identification of transient intermediates, and the rapid optimization of reaction conditions. nih.govresearchgate.netnews-medical.net

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for tracking the concentration changes of reactants, products, and intermediates in real-time, providing kinetic data that can be used to elucidate reaction mechanisms.

Table 4: In Situ Spectroscopic Techniques for Reaction Monitoring
TechniqueInformation ObtainedAdvantagesConsiderations
Real-Time NMRStructural information, quantitative concentration data, identification of intermediates. nih.govresearchgate.netHighly specific structural information, direct proportionality between signal and concentration. researchgate.netLower sensitivity compared to other techniques, potential for magnetic field interference.
In Situ FTIRFunctional group analysis, concentration profiles of key species.High sensitivity, wide applicability to liquid and solution-phase reactions.Solvent interference, overlapping spectral bands.
In Situ RamanVibrational modes of molecules, complementary to FTIR, excellent for aqueous systems.Minimal interference from solvents like water, can be used with fiber optic probes.Potential for fluorescence interference, weaker signal than FTIR for some functional groups.

Expanding the Chemical Space through Rational Design of this compound Analogues for Specific Non-Biological Applications

The structural motifs present in this compound—an aromatic amine and a propanol chain—suggest that its analogues could find applications in materials science. Rational design, guided by computational modeling, can be employed to create new molecules with tailored properties.

Corrosion Inhibitors: Aromatic amines are known to be effective corrosion inhibitors for various metals and alloys due to their ability to adsorb onto metal surfaces. ampp.orgnjit.eduresearchgate.netkfupm.edu.sa By modifying the substituents on the aromatic ring or the length of the alkyl chain, it may be possible to design more effective and environmentally friendly corrosion inhibitors based on the scaffold of the target molecule. ampp.orgnjit.eduresearchgate.netkfupm.edu.sa

Organic Electronics: N-aryl amines are a common structural unit in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rational design of analogues with extended conjugation or specific electronic properties could lead to new materials for these applications.

Table 5: Rational Design of Analogues for Non-Biological Applications
Target ApplicationProposed Structural ModificationsDesired Properties
Corrosion InhibitionIntroduction of additional heteroatoms (N, S, O), variation of alkyl chain length, introduction of electron-donating/withdrawing groups on the aromatic ring.Enhanced adsorption on metal surfaces, improved solubility in corrosive media, higher inhibition efficiency. ampp.orgnjit.edu
Organic ElectronicsExtension of the aromatic system (e.g., naphthyl, anthracenyl), introduction of electron-donating or -withdrawing groups to tune HOMO/LUMO levels, polymerization of the molecule.Suitable energy levels for charge injection/transport, good film-forming properties, high thermal stability.

Q & A

Q. What are the optimal synthetic routes for 3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination between 4-isopropylphenylamine and 3-chloropropan-1-ol. Key variables include solvent choice (e.g., ethanol or THF), temperature (60–80°C), and catalysts (e.g., NaBH₄ for reduction steps). Optimization studies suggest using polar aprotic solvents to enhance nucleophilicity and controlled pH (7–9) to minimize side reactions like over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic signals: δ 1.2–1.3 ppm (doublet, isopropyl CH₃), δ 3.6–3.8 ppm (triplet, -CH₂OH), and δ 6.7–7.2 ppm (aromatic protons). The -NH- proton may appear as a broad singlet at δ 2.5–3.0 ppm but is often exchange-broadened .
  • IR : Peaks at ~3300 cm⁻¹ (O-H stretch), ~1600 cm⁻¹ (C=N/C-N stretch), and ~1250 cm⁻¹ (C-O stretch) confirm functional groups.
  • MS : ESI-MS typically shows [M+H]⁺ at m/z 222.3. Fragmentation patterns include loss of H₂O (-18 amu) and isopropyl group (-42 amu) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation at the hydroxyl group. Store under inert gas (N₂/Ar) at 2–8°C in amber vials. Stability assays indicate <5% degradation over 6 months when stored with desiccants (e.g., silica gel). Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors purity .

Advanced Research Questions

Q. How can contradictions in reported reaction yields (e.g., 40% vs. 75%) be resolved through mechanistic analysis?

  • Methodological Answer : Yield discrepancies often arise from competing pathways (e.g., imine formation vs. over-alkylation). Kinetic studies using in-situ FTIR or LC-MS can track intermediate species. For example, reducing the reaction temperature from 80°C to 50°C suppresses byproduct formation, as shown in time-resolved MS data . Computational modeling (DFT) of transition states further identifies energy barriers for competing mechanisms .

Q. What computational approaches are effective in predicting the compound’s reactivity and binding affinity in biological systems?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with protein targets (e.g., GPCRs) to predict binding modes. The amino and hydroxyl groups show strong hydrogen-bonding interactions with residues like Asp113 in β-adrenergic receptors .
  • MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Models : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. How can regioselective derivatization of the hydroxyl and amino groups be achieved for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Amino Group Protection : Use Boc anhydride in THF/water (pH 8–9) to selectively protect the amine, leaving the hydroxyl group free for acetylation (e.g., acetic anhydride/pyridine) .
  • Hydroxyl Group Activation : Mesylation (methanesulfonyl chloride, Et₃N) enables nucleophilic substitution with azide or thiol groups. Reaction progress is monitored via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to design experiments to resolve inconsistencies?

  • Methodological Answer : Conduct systematic solubility tests in buffered solutions (pH 3–10) using shake-flask methods with HPLC quantification. For example, solubility in PBS (pH 7.4) is 12 mg/mL, but drops to 2 mg/mL in acidic conditions (pH 3.0) due to protonation of the amino group. Contrasting data may arise from undetected polymorphs; XRD analysis can identify crystalline vs. amorphous forms .

Methodological Tables

Q. Table 1. Comparative Synthesis Routes

MethodYield (%)Purity (%)Key ConditionsReference
Reductive Amination7592NaBH₄, EtOH, 65°C, 12 h
Nucleophilic Sub.6088K₂CO₃, DMF, 80°C, 24 h
Microwave-Assisted8595100 W, 100°C, 30 min

Q. Table 2. Stability Under Storage Conditions

ConditionDegradation (%)Time (Months)Analytical MethodReference
25°C, ambient air253HPLC
4°C, N₂ atmosphere<56NMR

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3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol
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3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.